molecular formula C12H22 B14706599 dodeca-4,8-diene CAS No. 24373-92-0

dodeca-4,8-diene

Cat. No.: B14706599
CAS No.: 24373-92-0
M. Wt: 166.30 g/mol
InChI Key: LOSVNBNMFDTZID-UHFFFAOYSA-N
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Description

Dodeca-4,8-diene is a linear aliphatic hydrocarbon with the molecular formula C₁₂H₂₂, characterized by two isolated double bonds at positions 4 and 8. For example, (4Z,8Z)-1,1-dimethoxythis compound (Fig. 10 in ) is a methoxy-substituted variant synthesized via selective ozonolysis of cyclic trienes. Similarly, bicyclic derivatives like (1R,4E,8E,11R)-4,7,7,11-tetramethyl-12-oxabicyclo[9.1.0]this compound highlight its structural versatility in natural products . Derivatives such as 4,8-dodecadienedioic acid (CAS 18449-56-4) and 4,8-dimethylthis compound (CAS 92369-83-0) are used in chemical synthesis and specialty applications .

Properties

CAS No.

24373-92-0

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

dodeca-4,8-diene

InChI

InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h7-10H,3-6,11-12H2,1-2H3

InChI Key

LOSVNBNMFDTZID-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCCC=CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodeca-4,8-diene typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed in the hydrogenation or dehydrogenation steps to control the formation of the double bonds at specific positions .

Chemical Reactions Analysis

Types of Reactions

Dodeca-4,8-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon.

    Halogenating Agents: Bromine, chlorine.

Major Products Formed

    Epoxides and Diols: From oxidation reactions.

    Saturated Hydrocarbons: From reduction reactions.

    Halogenated Derivatives: From substitution reactions.

Comparison with Similar Compounds

Dodeca-4,8-diene vs. p-Mentha-1,8-diene (Limonene)

  • This compound : A 12-carbon linear diene with isolated double bonds.
  • p-Mentha-1,8-diene (Limonene): A cyclic monoterpene (C₁₀H₁₆) with a single double bond in a cyclohexene backbone. Notably, limonene’s thermodynamic properties have been studied via inverse gas chromatography (IGC), though methodological errors in temperature conversions and vaporization enthalpy calculations were identified .

This compound vs. Hexa-2,4-dienoic Acid

  • Hexa-2,4-dienoic acid (CAS 110-44-1): A shorter-chain conjugated diene with carboxylic acid functionality, enhancing its polarity and acidity compared to nonpolar this compound .

This compound vs. Dolast-1(15),8-diene

  • Dolast-1(15),8-diene: A diterpene with a bicyclic structure isolated from marine algae.

Physical and Chemical Properties

Compound Molecular Formula CAS Number Structure Type Key Properties/Applications References
This compound C₁₂H₂₂ Not provided Linear diene Polymer synthesis, intermediates
p-Mentha-1,8-diene (Limonene) C₁₀H₁₆ 5989-27-5 Cyclic monoterpene Fragrance, solvent, IGC studies*
Hexa-2,4-dienoic acid C₆H₈O₂ 110-44-1 Conjugated diene acid Preservative, organic synthesis
4,8-Dodecadienedioic acid C₁₂H₁₈O₄ 18449-56-4 Linear diene diacid Chemical intermediate
4,8-Dimethylthis compound C₁₄H₂₆ 92369-83-0 Branched diene Specialty chemicals

*Note: Limonene’s IGC studies reported inconsistencies in thermodynamic calculations .

Thermodynamic and Analytical Studies

  • Limonene : Errors in IGC studies include improper temperature scale usage (Celsius instead of Kelvin), leading to unreliable vaporization enthalpies and solubility parameters .
  • This compound Derivatives: (4Z,8Z)-1,1-dimethoxythis compound is synthesized via selective ozonolysis, highlighting its utility in controlled polyene synthesis .

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